Cas no 51941-85-6 (Methyl 5-Methyl-1H-indazole-3-carboxylate)

51941-85-6 structure

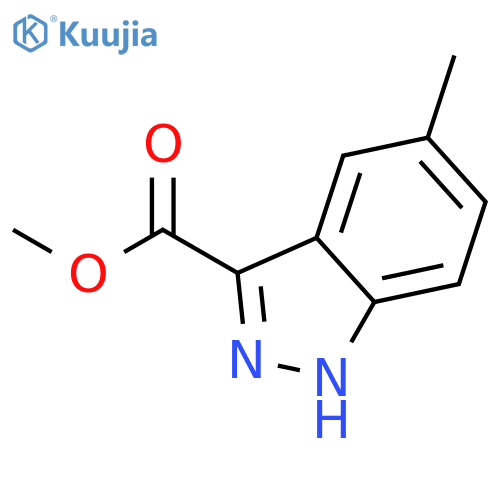

商品名:Methyl 5-Methyl-1H-indazole-3-carboxylate

CAS番号:51941-85-6

MF:C10H10N2O2

メガワット:190.198602199554

MDL:MFCD07371580

CID:936140

PubChem ID:12689371

Methyl 5-Methyl-1H-indazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-Methyl-1H-indazole-3-carboxylate

- 5-Methyl 1H-indazole-3-methylcarboxylate

- CS-0085360

- 51941-85-6

- MFCD07371580

- AC-29478

- Methyl 5-methyl-2H-indazole-3-carboxylate

- A871114

- AS-55117

- SCHEMBL4793050

- DTXSID40506975

- AMY12220

- DB-071460

- AKOS006281394

- Y10013

- SY030004

- BCA94185

- SB16355

-

- MDL: MFCD07371580

- インチ: InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12)

- InChIKey: VWCOJYCOAQUSIU-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=NNC2=C1C=C(C)C=C2

計算された属性

- せいみつぶんしりょう: 190.07400

- どういたいしつりょう: 190.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.274±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 181-182 ºC

- ようかいど: 極微溶性(0.32 g/l)(25ºC)、

- PSA: 54.98000

- LogP: 1.65790

Methyl 5-Methyl-1H-indazole-3-carboxylate セキュリティ情報

Methyl 5-Methyl-1H-indazole-3-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 5-Methyl-1H-indazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M779653-50mg |

Methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 50mg |

$ 95.00 | 2022-06-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OH424-1g |

Methyl 5-Methyl-1H-indazole-3-carboxylate |

51941-85-6 | 95% | 1g |

914.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D372783-1g |

methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 95% | 1g |

$585 | 2024-05-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD26946-5g |

Methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 95% | 5g |

¥1729.0 | 2024-04-18 | |

| Alichem | A269002330-5g |

Methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 97% | 5g |

$893.16 | 2023-09-01 | |

| TRC | M779653-100mg |

Methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 100mg |

$ 135.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D372783-5g |

methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 95% | 5g |

$1750 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1125412-1g |

Methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 95% | 1g |

$665 | 2024-07-28 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0241-5g |

methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 96 | 5g |

$605 | 2021-06-25 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0184-5g |

Methyl 5-methyl-1H-indazole-3-carboxylate |

51941-85-6 | 96% | 5g |

16943.89CNY | 2021-05-08 |

Methyl 5-Methyl-1H-indazole-3-carboxylate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

51941-85-6 (Methyl 5-Methyl-1H-indazole-3-carboxylate) 関連製品

- 1201-24-7(5-Methyl-1h-indazole-3-carboxylic acid)

- 43120-28-1(Methyl 1H-indazole-3-carboxylate)

- 891782-58-4(1h-Indazole-3,6-dicarboxylic Acid Diethyl Ester)

- 4498-68-4(Ethyl 1H-indazole-3-carboxylate)

- 433728-79-1(Methyl 3-formyl-1H-indazole-4-carboxylate)

- 797804-50-3(Methyl 3-formyl-1H-indazole-5-carboxylate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 61389-26-2(Lignoceric Acid-d4)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51941-85-6)Methyl 5-Methyl-1H-indazole-3-carboxylate

清らかである:99%

はかる:5g

価格 ($):209.0